molecular formula C9H10N2NaO3 B1664884 Aminohippurate sodium CAS No. 94-16-6

Aminohippurate sodium

Cat. No.: B1664884
CAS No.: 94-16-6
M. Wt: 217.18 g/mol
InChI Key: QSNFMORCYWCZGN-UHFFFAOYSA-N
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Description

Aminohippurate sodium is a chemical compound used primarily as a diagnostic agent to measure effective renal plasma flow and the functional capacity of the renal excretory system. It is the sodium salt of para-aminohippuric acid, a derivative of hippuric acid. This compound is water-soluble and lipid-insoluble, making it suitable for intravenous administration .

Mechanism of Action

Target of Action

Aminohippurate sodium, also known as para-aminohippuric acid (PAH), primarily targets the renal glomeruli and proximal tubules in the kidneys . These structures play a crucial role in the filtration and secretion of various substances, including PAH .

Mode of Action

PAH is filtered by the renal glomeruli and is actively secreted by the proximal tubules . At low plasma concentrations (1.0 to 2.0 mg/100 mL), an average of 90 percent of PAH is cleared by the kidneys from the renal blood stream in a single circulation . This active secretion process allows PAH to be almost entirely removed from the bloodstream in a normal kidney .

Biochemical Pathways

The mechanism by which PAH is secreted by the kidneys involves an organic anion transporter . This transporter is responsible for eliminating organic anions from the blood by moving these substances from blood into urine .

Pharmacokinetics

PAH is ideally suited for measurement of effective renal plasma flow (ERPF) since it has a high clearance, is essentially nontoxic at the plasma concentrations reached with recommended doses, and its analytical determination is relatively simple and accurate . PAH is also used to measure the functional capacity of the renal tubular secretory mechanism or transport maximum (TmPAH). This is accomplished by elevating the plasma concentration to levels (40-60 mg/100 mL) sufficient to saturate the maximal capacity of the tubular cells to secrete PAH .

Result of Action

The result of PAH’s action is the ability to measure the effective renal plasma flow (ERPF) and the functional capacity of the renal tubular secretory mechanism . By measuring the amount of PAH in the urine, it is possible to determine the functional capacity and ERPF .

Action Environment

The action of PAH can be influenced by certain environmental factors. For instance, renal clearance measurements of PAH cannot be made with any significant accuracy in patients receiving sulfonamides, procaine, or thiazolesulfone . These compounds interfere with chemical color development essential to the analytical procedures . Additionally, probenecid depresses tubular secretion of certain weak acids such as PAH. Therefore, patients receiving probenecid will have erroneously low ERPF and TmPAH values .

Biochemical Analysis

Biochemical Properties

Aminohippurate sodium is filtered by the glomeruli and is actively secreted by the proximal tubules . At low plasma concentrations (1.0 to 2.0 mg/100 mL), an average of 90 percent of this compound is cleared by the kidneys from the renal blood stream in a single circulation .

Cellular Effects

This compound has a significant impact on renal cells, particularly the proximal tubules. It is actively secreted by these cells and is almost entirely removed from the bloodstream in a normal kidney .

Molecular Mechanism

The mechanism of action of this compound involves its filtration by the renal glomeruli and active secretion by the proximal tubules . It is ideally suited for measurement of effective renal plasma flow (ERPF) since it has a high clearance .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in measuring renal plasma flow. It is used in both in vitro and in vivo studies to assess kidney function .

Metabolic Pathways

This compound is involved in the renal plasma flow measurement pathway. It interacts with the renal glomeruli and proximal tubules during this process .

Transport and Distribution

This compound is transported and distributed within the renal cells. It is filtered by the glomeruli and is actively secreted by the proximal tubules .

Subcellular Localization

The subcellular localization of this compound is primarily within the renal cells, specifically the proximal tubules where it is actively secreted .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminohippurate sodium is synthesized by the conjugation of para-aminobenzoic acid with glycine. The reaction involves the formation of an amide bond between the carboxyl group of para-aminobenzoic acid and the amino group of glycine. The reaction is typically carried out in an aqueous medium with the aid of sodium hydroxide to adjust the pH .

Industrial Production Methods

In industrial settings, this compound is produced as a sterile solution. The process involves dissolving aminohippuric acid in water for injection, followed by the addition of sodium hydroxide to achieve the desired pH. The solution is then sterilized and packaged for clinical use .

Chemical Reactions Analysis

Types of Reactions

Aminohippurate sodium primarily undergoes substitution reactions due to the presence of the amino group. It can also participate in conjugation reactions, forming amides and esters.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like acyl chlorides or anhydrides under mild conditions.

    Conjugation Reactions: Often use carboxylic acids or their derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

The major products formed from these reactions include various amides and esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Aminohippurate sodium is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the measurement of effective renal plasma flow and the functional capacity of the renal tubular secretory mechanism. It is also used in studies involving renal physiology and pharmacokinetics .

Comparison with Similar Compounds

Similar Compounds

    Hippuric Acid: A precursor to aminohippurate sodium, used in similar diagnostic applications.

    Para-aminobenzoic Acid: Another precursor, involved in the synthesis of this compound.

    Inulin: Used in conjunction with this compound to measure glomerular filtration rate.

Uniqueness

This compound is unique due to its high clearance rate and non-toxicity at recommended doses. It provides a reliable and accurate measure of renal plasma flow and tubular secretory capacity, making it superior to other diagnostic agents in certain applications .

Properties

CAS No.

94-16-6

Molecular Formula

C9H10N2NaO3

Molecular Weight

217.18 g/mol

IUPAC Name

sodium;2-[(4-aminobenzoyl)amino]acetate

InChI

InChI=1S/C9H10N2O3.Na/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13;/h1-4H,5,10H2,(H,11,14)(H,12,13);

InChI Key

QSNFMORCYWCZGN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)NCC(=O)[O-])N.[Na+]

SMILES

C1=CC(=CC=C1C(=O)NCC(=O)[O-])N.[Na+]

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)N.[Na]

Appearance

Solid powder

Color/Form

NEEDLES FROM HOT WATER
PRISMS FROM WATER
WHITE, CRYSTALLINE POWDER

melting_point

199-200 °C
198-199 °C
198.5 °C

94-16-6

physical_description

White solid;  Discolors upon exposure to light;  [Hawley] Off-white or white powder;  [MSDSonline]
Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Slightly soluble
SOL IN WATER /P-AMINOHIPPURIC ACID SODIUM/
1 G SOL IN 45 ML WATER
SOL IN CHLOROFORM;  BENZENE;  ACETONE;  ALCOHOL
PRACTICALLY INSOL IN ETHER;  CARBON TETRACHLORIDE
FREELY SOL IN SOLN OF ALKALI HYDROXIDES WITH SOME DECOMP
For more Solubility (Complete) data for P-AMINOHIPPURIC ACID (7 total), please visit the HSDB record page.
13 mg/mL

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4 Aminohippuric Acid
4-Aminohippuric Acid
Aminohippurate Sodium
Aminohippuric Acid
Nephrotest
p Aminohippurate
p Aminohippuric Acid
p-Aminohippurate
p-Aminohippuric Acid
para Aminohippuric Acid
Para-Aminohippurate, Sodium
para-Aminohippuric Acid
Sodium Para Aminohippurate
Sodium Para-Aminohippurate
Sodium, Aminohippurate

vapor_pressure

0.00000004 [mmHg]

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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